3,5-Bis(cinnamoylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-BIS{[(E)-3-PHENYL-2-PROPENOYL]AMINO}BENZOIC ACID is an organic compound characterized by its complex structure, which includes two phenylpropenoyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-BIS{[(E)-3-PHENYL-2-PROPENOYL]AMINO}BENZOIC ACID typically involves a multi-step process. One common method includes the reaction of 3,5-diaminobenzoic acid with cinnamoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,5-BIS{[(E)-3-PHENYL-2-PROPENOYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The phenylpropenoyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The double bonds in the phenylpropenoyl groups can be reduced to form saturated derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of saturated amides.
Substitution: Formation of acylated or sulfonated derivatives.
Scientific Research Applications
3,5-BIS{[(E)-3-PHENYL-2-PROPENOYL]AMINO}BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,5-BIS{[(E)-3-PHENYL-2-PROPENOYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: Known for its use in NMR spectroscopy as an internal standard.
3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid: Used in the synthesis of coordination polymers with unique opto-electronic properties.
Uniqueness: 3,5-BIS{[(E)-3-PHENYL-2-PROPENOYL]AMINO}BENZOIC ACID is unique due to its dual phenylpropenoyl groups, which confer specific chemical reactivity and potential biological activity. This structural feature distinguishes it from other benzoic acid derivatives and contributes to its diverse applications in research and industry.
Properties
Molecular Formula |
C25H20N2O4 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3,5-bis[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C25H20N2O4/c28-23(13-11-18-7-3-1-4-8-18)26-21-15-20(25(30)31)16-22(17-21)27-24(29)14-12-19-9-5-2-6-10-19/h1-17H,(H,26,28)(H,27,29)(H,30,31)/b13-11+,14-12+ |
InChI Key |
VQQRONMQSLHUDQ-PHEQNACWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)C=CC3=CC=CC=C3 |
solubility |
52.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.